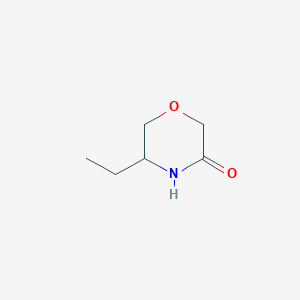
4-Acetamido-2-methoxybenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-2-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H10ClNO4S. It is a sulfonyl chloride derivative, characterized by the presence of an acetamido group and a methoxy group attached to a benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-acetamido-2-methoxybenzene. One common method includes the reaction of 4-acetamido-2-methoxybenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Acetamido-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the substitution reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are typically used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
科学的研究の応用
4-Acetamido-2-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those involving sulfonamide groups.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Acetamido-2-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.
類似化合物との比較
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Lacks the acetamido group, making it less versatile in certain reactions.
4-Acetamidobenzenesulfonyl chloride: Lacks the methoxy group, which can affect its solubility and reactivity.
2-Methoxybenzenesulfonyl chloride: Lacks the acetamido group and has different substitution patterns on the benzene ring.
Uniqueness
4-Acetamido-2-methoxybenzenesulfonyl chloride is unique due to the presence of both acetamido and methoxy groups, which enhance its reactivity and solubility. These functional groups also provide additional sites for chemical modification, making it a valuable intermediate in various synthetic pathways.
特性
IUPAC Name |
4-acetamido-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-9(16(10,13)14)8(5-7)15-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPIGZCIFTWOAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570166 |
Source


|
| Record name | 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16781-12-7 |
Source


|
| Record name | 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
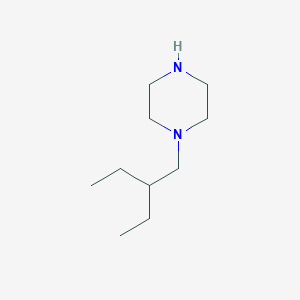

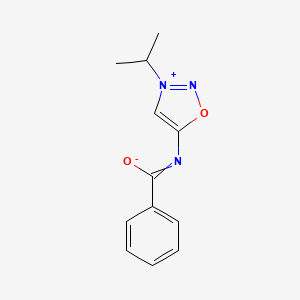
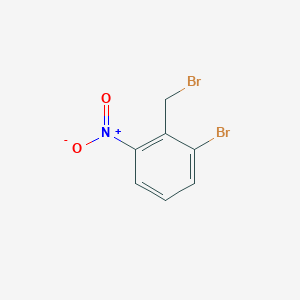

![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)


![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)
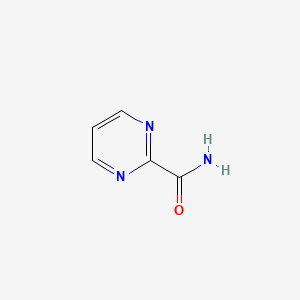
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)

